molecular formula C9H11ClO2S B13313187 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid

Cat. No.: B13313187
M. Wt: 218.70 g/mol
InChI Key: IZPNOWRRRSQPOR-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chlorinated thiophene ring attached to a butanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid typically involves the chlorination of thiophene followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-chlorothiophene with a suitable butanoic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of thiophene followed by esterification or amidation reactions to introduce the butanoic acid group. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a different alkyl chain.

    3-Chlorothiophene-2-carboxylic acid: Lacks the additional methyl group on the butanoic acid moiety.

    2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H11ClO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12)

InChI Key

IZPNOWRRRSQPOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CS1)Cl)C(=O)O

Origin of Product

United States

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